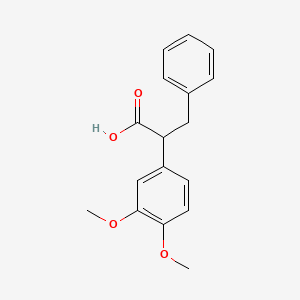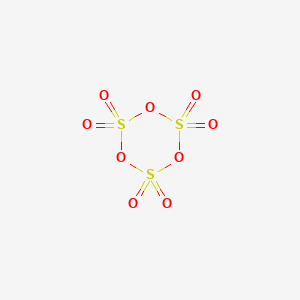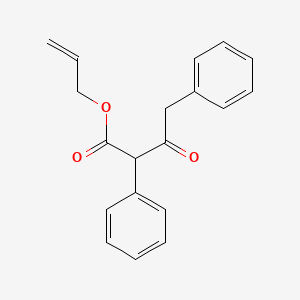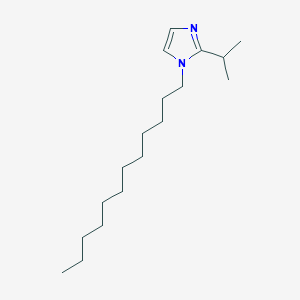
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- is a substituted imidazole compound characterized by a long dodecyl chain and an isopropyl group attached to the imidazole ring. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an antifungal and anticancer agent.
Industry: It is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and disrupt their normal function, leading to antimicrobial or anticancer effects. The compound’s amphiphilic nature allows it to interact with cell membranes, potentially causing membrane disruption and cell death .
Comparación Con Compuestos Similares
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- can be compared with other similar compounds, such as:
1H-Imidazole, 1-dodecyl-: Lacks the isopropyl group, making it less sterically hindered and potentially less effective in certain applications.
1H-Imidazole, 1-methyl-: A smaller compound with different physicochemical properties and applications.
1H-Imidazole, 1,2-dimethyl-: Contains two methyl groups, which can influence its reactivity and interaction with biological targets.
Propiedades
Número CAS |
5709-26-2 |
|---|---|
Fórmula molecular |
C18H34N2 |
Peso molecular |
278.5 g/mol |
Nombre IUPAC |
1-dodecyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C18H34N2/c1-4-5-6-7-8-9-10-11-12-13-15-20-16-14-19-18(20)17(2)3/h14,16-17H,4-13,15H2,1-3H3 |
Clave InChI |
OXVFFRNIUMEJNG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1C=CN=C1C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


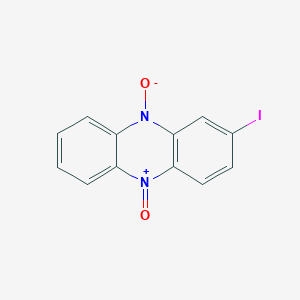
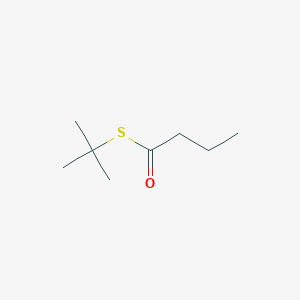
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)
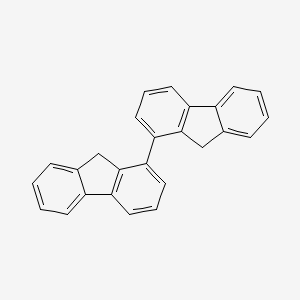
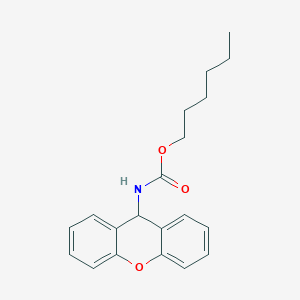
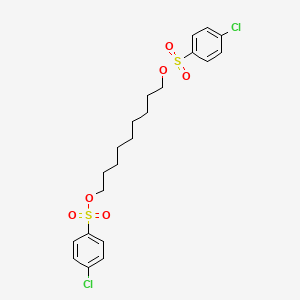
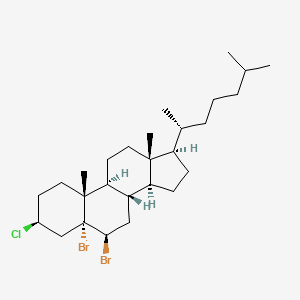
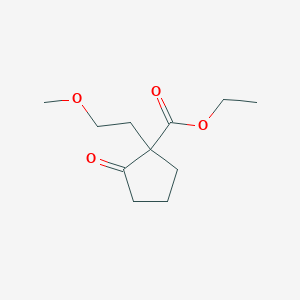
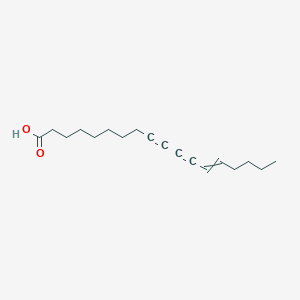

![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)
